molecular formula C12H20O2 B12658097 3,5,8-Trimethylnon-7-ene-2,4-dione CAS No. 94201-69-1

3,5,8-Trimethylnon-7-ene-2,4-dione

Cat. No.: B12658097
CAS No.: 94201-69-1
M. Wt: 196.29 g/mol
InChI Key: UQFBGHSPOHCDIM-UHFFFAOYSA-N
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Description

3,5,8-Trimethylnon-7-ene-2,4-dione is an organic compound with the molecular formula C12H20O2. It is a non-conjugated diene with two carbonyl groups located at the second and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,8-Trimethylnon-7-ene-2,4-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of 2,4-pentanedione with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity of the final product. The use of advanced separation techniques such as distillation and crystallization is common to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3,5,8-Trimethylnon-7-ene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

Scientific Research Applications

3,5,8-Trimethylnon-7-ene-2,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5,8-Trimethylnon-7-ene-2,4-dione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,8-Trimethylnon-7-ene-2,4-dione is unique due to its non-conjugated diene structure and the presence of two carbonyl groups. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

94201-69-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3,5,8-trimethylnon-7-ene-2,4-dione

InChI

InChI=1S/C12H20O2/c1-8(2)6-7-9(3)12(14)10(4)11(5)13/h6,9-10H,7H2,1-5H3

InChI Key

UQFBGHSPOHCDIM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C(=O)C(C)C(=O)C

Origin of Product

United States

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